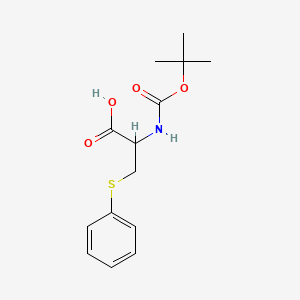

Boc-(S)-phenyl-L-Cys

Description

Significance of N-α-Protected S-Aryl Cysteine Derivatives in Modern Organic and Bioorganic Synthesis

The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, and N-α-protected S-aryl cysteine derivatives like Boc-(S)-phenyl-L-Cys are of particular importance. The cysteine residue is unique among the proteinogenic amino acids due to its nucleophilic thiol (-SH) side chain, which is highly reactive and prone to side reactions such as alkylation and oxidation to form disulfide bonds. rsc.org To prevent these undesired transformations during a multi-step synthesis, the thiol group must be masked with a stable protecting group.

The S-aryl group, such as the phenyl group in this compound, serves this purpose by forming a robust thioether linkage (an S-C(sp²) bond). nih.gov This bond is significantly more stable under various reaction conditions compared to the S-C(sp³) bonds formed by more common alkyl-based protecting groups. nih.gov Cysteine S-arylation offers high chemoselectivity and creates a linkage that is stable across a wide pH range and in the presence of reducing agents that might cleave other protecting groups. nih.gov

Simultaneously, the N-α position is protected by the Boc group, a temporary protecting group widely used in solid-phase peptide synthesis (SPPS). peptide.com The Boc group is valued for its stability during peptide bond formation (coupling) and its clean removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.govpeptide.com This "orthogonal" protection strategy, where the N-α and side-chain protecting groups can be removed under different conditions, is fundamental to the stepwise assembly of peptides. peptide.com The combination of a temporary N-α-Boc group and a more permanent S-aryl group allows chemists to precisely control the synthetic sequence, making these derivatives indispensable tools for creating complex peptides, modifying proteins, and developing novel bioconjugates. rsc.orgrsc.org

Stereochemical Purity and Chiral Integrity in Protected Amino Acid Building Blocks

Amino acids, with the exception of glycine, are chiral molecules, existing as L- and D-enantiomers. In biological systems, proteins are almost exclusively composed of L-amino acids. chromatographytoday.com This specific stereochemistry dictates the three-dimensional structure of proteins, which in turn governs their function, including enzymatic activity and molecular recognition. researchgate.net Consequently, the use of amino acid building blocks with high enantiomeric purity is absolutely critical in the synthesis of peptides and proteins. sigmaaldrich.com

The introduction of even small amounts of the incorrect (D-) enantiomer during synthesis can have profound consequences. For instance, in a 10-amino acid peptide, if each building block is 90% enantiomerically pure, only about 35% of the final product will be the desired all-L peptide. researchgate.net The remaining 65% will contain one or more D-amino acids, leading to misfolded structures, loss of biological activity, or altered receptor binding. researchgate.net Therefore, starting materials like this compound must be supplied with an enantiomeric purity of ≥99.8% to ensure the integrity of the final product. sigmaaldrich.com

Maintaining this chiral integrity throughout the synthetic process is equally important. Steps such as amino acid activation and coupling, as well as deprotection, can create conditions that risk racemization (the conversion of an L-enantiomer into a mixture of L and D forms). rsc.org Synthetic methodologies, such as the use of specific coupling reagents and carefully controlled reaction conditions, are employed to minimize this risk. peptide.comchempep.com The quality of a synthetic peptide therapeutic or a research-grade protein is thus directly dependent on the stereochemical purity of the amino acid derivatives used in its construction. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and related S-aryl derivatives is directed along several key trajectories, primarily leveraging its function as a protected building block for introducing the S-phenyl-L-cysteine moiety into larger molecules.

Peptide and Protein Synthesis: The most direct application is in Boc-based solid-phase peptide synthesis (SPPS). Researchers use this compound to incorporate S-phenyl-L-cysteine at specific positions within a peptide sequence. The stability of the S-phenyl group allows for the synthesis of complex peptides that may undergo further chemical manipulations where other, more labile S-protecting groups would fail.

Drug Discovery and Development: The deprotected core structure, S-phenyl-L-cysteine, has been investigated for its biological activity. Research has shown it to be a potential antiretroviral and protease inhibitor for the human immunodeficiency virus (HIV). researchgate.net Furthermore, comparative studies on the bioactivation of S-phenyl-L-cysteine and its selenium and tellurium analogs have been conducted to understand their mechanisms and potential as chemopreventive agents or prodrugs. acs.orgnih.gov this compound serves as the essential precursor for synthesizing peptides or small molecules that feature this pharmacologically active residue.

Bioconjugation and Chemical Biology: The field of cysteine S-arylation is rapidly expanding as a method for protein modification. nih.govnih.gov While this compound is primarily used to build peptides from scratch, the underlying stability and reactivity of the aryl-thioether bond it contains are of great interest. This chemistry is being explored for creating stable linkages in bioconjugates, such as antibody-drug conjugates, and for developing chemical probes to study protein function. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-α-tert-Butyloxycarbonyl-S-phenyl-L-cysteine |

| Synonyms | Boc-L-Cys(Ph)-OH, Boc-Cys(phenyl)-OH |

| CAS Number | 163705-28-0 iris-biotech.de |

| Molecular Formula | C₁₄H₁₉NO₄S iris-biotech.de |

| Molecular Weight | 297.37 g/mol iris-biotech.de |

| Appearance | White solid |

| Storage Temperature | 2-8°C iris-biotech.de |

Table 2: Comparison of Selected Side-Chain (Thiol) Protecting Groups for Cysteine

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| Phenyl | Ph | Not typically cleaved under standard SPPS conditions | Forms a highly stable thioether bond; useful when a permanent modification is desired. |

| Trityl | Trt | Mild acid (e.g., TFA), often with scavengers peptide.com | Acid-labile; allows for on-resin deprotection and disulfide bond formation. sigmaaldrich.com |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) or Iodine chemicalbook.com | Stable to acids used in Boc and Fmoc SPPS; allows for selective, late-stage deprotection. |

| tert-Butyl | tBu | Strong acids (e.g., TFMSA), Mercury(II) acetate peptide.com | Stable to TFA; useful in orthogonal protection schemes for complex disulfide patterns. peptide.com |

| 4-Methoxybenzyl | MeOBzl | Strong acids (e.g., HF, TFMSA) peptide.com | More acid-labile than the benzyl (B1604629) (Bzl) group but still requires strong acid for removal. |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEVTCWKECBMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of Boc S Phenyl L Cys

Reactivity of the Thiol Group and Derivative Formation

The sulfur-containing side chain of the cysteine moiety in Boc-(S)-phenyl-L-Cys is a primary site for a variety of chemical modifications. Its nucleophilic nature allows for selective reactions, leading to a diverse range of derivatives.

The thiol group of cysteine is readily oxidized to form disulfide bonds, a critical linkage in stabilizing the tertiary structure of peptides and proteins. nih.govyoutube.com In the context of this compound, this oxidation can be controlled to produce either symmetric or asymmetric disulfides.

Selective oxidation to form a symmetric disulfide, bis(Boc-(S)-phenyl-L-cysteinyl), can be achieved using mild oxidizing agents. Common reagents and conditions for this transformation are summarized in the table below.

| Oxidizing Agent | Solvent | Reaction Conditions | Reference |

| Air (O₂) | Dilute acetic acid or ammonium (B1175870) acetate (B1210297) (pH 7.5-8) | Room temperature, stirring | bachem.com |

| Hydrogen Peroxide (H₂O₂) | Aqueous buffer | Controlled addition | bachem.com |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Aqueous buffer | Stoichiometric amounts | bachem.com |

| Dimethyl Sulfoxide (DMSO) | Aqueous buffer | Co-solvent | bachem.com |

The formation of asymmetric disulfides, where this compound is linked to a different thiol-containing molecule, presents a greater synthetic challenge due to the potential for competing symmetric disulfide formation. nih.gov Strategies to favor the formation of asymmetric disulfides often involve the activation of one of the thiol groups or the use of specific reagents that promote mixed disulfide formation. One common approach is the reaction of a thiol with a sulfenyl chloride derivative. acs.org Recent advancements have also explored the use of perthiyl radicals generated from SO₂ to react with alkenes, providing a novel route to unsymmetrical disulfides. nih.gov

The nucleophilic sulfur atom of the thiol group in this compound can readily undergo alkylation and acylation reactions. These modifications are crucial for the introduction of various functionalities and for the synthesis of modified peptides.

Alkylation: The reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a mild base proceeds via an Sₙ2 mechanism to yield the corresponding thioether. The choice of solvent and base is critical to avoid side reactions, such as racemization.

Acylation: Acylation of the thiol group can be achieved using acyl chlorides or anhydrides. This reaction forms a thioester linkage, which can be useful as a temporary protecting group or as a reactive handle for further chemical transformations.

| Reaction Type | Reagent | Product |

| Alkylation | Benzyl bromide | S-benzyl-Boc-L-cysteine |

| Acylation | Acetyl chloride | S-acetyl-Boc-L-cysteine |

The conversion of cysteine residues to alanine (B10760859) is a valuable transformation in peptide chemistry, as it allows for the synthesis of proteins where a specific cysteine has been replaced by the non-thiol containing alanine. figshare.com This desulfurization can be achieved through several methods, most notably through radical-based mechanisms.

One established method for desulfurization involves heating the cysteine-containing peptide in the presence of a phosphine (B1218219) reagent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govresearchgate.net This process is believed to proceed through a thiyl radical intermediate. nih.gov Another effective method for selective desulfurization is the use of Raney nickel (Ra-Ni), which can selectively remove the sulfur atom from a cysteine residue even in the presence of other protected cysteine residues like Cys(Acm). nih.gov Electrochemical methods have also been explored as a milder and more environmentally friendly alternative for cysteine desulfurization. ucl.ac.uk

| Desulfurization Reagent | Proposed Mechanism | Key Features | Reference |

| Tris(2-carboxyethyl)phosphine (TCEP) | Radical-based | Requires heating | nih.govresearchgate.net |

| Raney Nickel (Ra-Ni) | Catalytic hydrogenation | Selective in the presence of other protected cysteines | nih.gov |

| Electrochemical Methods | Direct reduction/oxidation | Milder, environmentally friendly | ucl.ac.uk |

De-protection Strategies for the N-α-tert-Butyloxycarbonyl Group

The Boc group is a widely used protecting group for the α-amino group in peptide synthesis due to its stability under a variety of conditions and its relatively straightforward removal. semanticscholar.orgnih.gov

The most common method for the deprotection of the N-Boc group is through acid-catalyzed cleavage. semanticscholar.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene (B52900).

A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being one of the most frequently used reagents. semanticscholar.org Optimization of the deprotection conditions is often necessary to ensure complete removal of the Boc group without causing unwanted side reactions on other sensitive functional groups within the molecule. Factors to consider during optimization include the concentration of the acid, the reaction temperature, and the duration of the reaction. For substrates sensitive to strong acids, milder acidic conditions using reagents like HCl in dioxane or aqueous phosphoric acid can be utilized. semanticscholar.orgreddit.com

| Acidic Reagent | Typical Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT | Standard and efficient method | semanticscholar.org |

| Hydrochloric Acid (HCl) | 4M in Dioxane, 0°C to RT | Alternative to TFA | reddit.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in tert-butyl acetate | Can be selective in the presence of tert-butyl esters | researchgate.net |

| Methanesulfonic Acid (MsOH) | In tert-butyl acetate/DCM | Can offer selectivity | researchgate.net |

The efficiency of the acid-catalyzed deprotection of the N-Boc group can be influenced by the nature of the counterion of the acid used. While strong acids like TFA are effective, the resulting trifluoroacetate (B77799) salt of the deprotected amine can sometimes be difficult to handle or may be incompatible with subsequent reaction steps.

Carboxyl Group Derivatization and Amide Bond Formation

The carboxyl group of this compound is a key site for chemical modification, enabling its incorporation into larger peptide structures and the synthesis of various derivatives. This section explores the common derivatization strategies focusing on esterification and amidation, as well as its conversion to thioesters and selenoesters for ligation applications.

Esterification and Amidation Reactions

The formation of esters and amides from the carboxylic acid of this compound are fundamental transformations in peptide synthesis. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification:

Esterification of Boc-protected amino acids is a common strategy to protect the C-terminus during peptide synthesis or to create derivatives with altered solubility and reactivity. For instance, the methyl ester of N-benzyloxycarbonyl-S-phenyl-L-cysteine has been synthesized by displacing the O-p-toluenesulfonyl group of the corresponding serine derivative with sodium thiophenylate. google.com While specific examples detailing the esterification of this compound are not prevalent in the provided search results, the general principles of amino acid esterification are well-established. These methods often employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides to activate the carboxylic acid for reaction with an alcohol. rsc.org

Amidation:

Amide bond formation is the cornerstone of peptide synthesis. The synthesis of amides from unprotected amino acids has been investigated using various coupling reagents. nih.gov For this compound, the coupling with an amine to form an amide bond is a critical step for its incorporation into a peptide chain. This process generally requires the use of coupling reagents to form an activated intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. nih.govnih.gov Common coupling reagents include phosphonic acid anhydrides like T3P and reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). nih.gov The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization at the chiral center of the amino acid. nih.gov

| Amino Acid Derivative | Amine | Coupling Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Boc-phenylalanine derivatives | Aniline (B41778) building blocks | T3P (propanephosphonic acid anhydride) | The first amide coupling with the aniline building block is a critical step with a risk of racemization. | nih.gov |

| Unprotected phenylalanine | Benzylamine | Classical coupling reagents (e.g., acid chlorides, O-acyl ureas) | Investigations into chemoselective amidation of unprotected amino acids. | nih.gov |

| Boc-protected amino acids | General amines | DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Used for the formation of the second amide bond in a multi-step synthesis. | nih.gov |

Conversion to Peptide Thioesters and Selenoesters for Ligation Applications

The conversion of the C-terminal carboxyl group of a peptide into a thioester or a selenoester is a critical step for its use in native chemical ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.gov

Peptide Thioesters:

Peptide thioesters are key intermediates for NCL, reacting with an N-terminal cysteine residue of another peptide to form a native amide bond at the ligation site. nih.govnih.gov The synthesis of peptide thioesters can be challenging. While Boc-based solid-phase peptide synthesis (SPPS) is a direct method, it traditionally requires the use of hazardous hydrofluoric acid (HF) for cleavage from the resin. nih.govresearchgate.net To circumvent this, HF-free Boc-SPPS methods have been developed. nih.govresearchgate.net An alternative is the use of Fmoc-based SPPS, but the thioester linkage is generally not stable to the basic conditions used for Fmoc deprotection. acs.org This has led to the development of "safety-catch" linkers and other strategies to enable the synthesis of peptide thioesters using Fmoc chemistry. acs.org

Peptide Selenoesters:

Peptide selenoesters are also valuable precursors for chemical ligation, particularly in diselenide-selenoester ligation (DSL). springernature.com They offer different reactivity profiles compared to thioesters. Kinetic studies of NCL with phenyl α-selenoester peptides have shown that the use of selenoesters can lead to a faster initial reaction and allow for the characterization of the S-acyl intermediate. nih.govacs.org The synthesis of peptide selenoesters can be achieved through various methods, including side-chain anchoring strategies on solid support, which can overcome issues like poor solubility and epimerization that may occur in solution-phase approaches. springernature.com The development of methods for synthesizing peptide selenoesters from their corresponding acyl hydrazides has also been reported. springernature.com

| Derivative Type | Synthetic Strategy | Key Research Findings | Application | Reference |

|---|---|---|---|---|

| Peptide Thioester | HF-Free Boc-SPPS | Developed a convenient method for direct synthesis, avoiding hazardous HF. | Native Chemical Ligation (NCL) and cyclic peptide synthesis. | nih.govresearchgate.net |

| Peptide Thioester | Fmoc-SPPS with "safety-catch" linker | Circumvented the incompatibility of thioesters with Fmoc chemistry, enabling the synthesis of a glycopeptide-αthioester. | Total chemical synthesis of a glycoprotein (B1211001) by NCL. | acs.org |

| Peptide Selenoester | Solid-phase synthesis using a side-chain anchoring approach | Offers a robust method to access peptide selenoesters in excellent yields and high purity, overcoming solubility and epimerization issues. | Diselenide-selenoester ligation (DSL). | springernature.com |

| Phenyl α-selenoester peptides | Kinetic and mechanistic studies | Use of α-selenoester peptides allows for a faster first reaction in NCL and enables quantification of the intermediate. | Mechanistic studies of NCL. | nih.govacs.org |

Applications in Peptide and Protein Chemical Synthesis

Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.com The choice of protecting groups for the N-terminus and amino acid side chains is critical for a successful synthesis. The two primary strategies are the Boc/benzyl (B1604629) (Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection schemes. rsc.orgnih.gov

Incorporation into Linear Peptide Sequences (Boc/Bn and Fmoc/tBu Strategies)

The incorporation of Boc-(S)-phenyl-L-Cys into linear peptide sequences requires careful consideration of the stability of the S-phenyl protecting group under the conditions of each synthesis strategy.

In the Boc/Bn strategy , the temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). nih.govresearchgate.net The S-phenyl group on the cysteine side chain is generally stable to the repetitive TFA treatments used for Boc group removal. acs.org This allows for the incorporation of S-phenyl-cysteine into the peptide chain.

The Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-protection, which is removed with piperidine, and acid-labile t-butyl-based groups for side-chain protection, which are removed with TFA. rsc.orgnih.gov The S-phenyl group is stable to the basic conditions of Fmoc deprotection, making this compound compatible with this strategy as well, particularly if the final peptide is intended to retain the S-phenyl modification.

| Synthesis Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions for Nα-Group | Stability of S-Phenyl Group |

| Boc/Bn | Boc (tert-butyloxycarbonyl) | Benzyl-based | Trifluoroacetic Acid (TFA) | Stable |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-butyl-based | Piperidine | Stable |

Synthesis of Peptidomimetics and Conformationally Constrained Analogs

Peptidomimetics are molecules that mimic the structure and function of peptides but with modified chemical structures to enhance properties like stability and bioavailability. biosyn.com Conformationally constrained peptides have their flexibility restricted, which can lead to increased receptor binding affinity and specificity. rsc.org

The S-phenyl group of this compound can be utilized in the synthesis of such analogs. For instance, the phenyl ring can participate in intramolecular interactions to induce specific secondary structures. Furthermore, strategies like peptide stapling, which involves creating a covalent linkage between two amino acid side chains to form a macrocycle, can be employed. While typically involving olefin-containing unnatural amino acids, the principle of using bifunctional linkers to connect two cysteine residues can be adapted. wikipedia.org Palladium-mediated cross-coupling reactions can create a variety of aryl and bi-aryl linkers between two cysteine residues, offering a method to systematically tune the properties of macrocyclic peptides. wikipedia.org The S-phenyl group could potentially serve as a precursor or a reactive handle for such cyclization strategies.

Contribution to Native Chemical Ligation (NCL) and Related Methodologies

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. acs.orgnih.gov The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. rsc.orgmdpi.com

Preparation of Peptide Fragments for Ligation with C-Terminal Thioesters

The standard NCL process requires a peptide fragment with a free N-terminal cysteine. While this compound itself has a protected thiol, it could potentially be used as a precursor to generate the required N-terminal cysteine. This would involve incorporating the Boc-Cys(SPh)-OH unit into the peptide chain during SPPS and then selectively removing the S-phenyl group to unmask the thiol for ligation. However, the efficient and selective cleavage of the S-phenyl group under conditions compatible with other protecting groups is a key consideration. Methods for the cleavage of aryl-thioethers would be required. One of the major limitations of NCL is the requirement for a cysteine at the ligation site. To overcome this, auxiliary-mediated ligation has been developed, which involves a removable thiol-containing group at the N-terminus. researchgate.net

Kinetic and Mechanistic Analyses of Thiol-Thioester Exchange and Intramolecular Acyl Shifts

The mechanism of NCL involves two key steps: a reversible intermolecular thiol-thioester exchange to form a thioester-linked intermediate, followed by an irreversible intramolecular S-to-N acyl shift to form the native peptide bond. nih.govrsc.orgmdpi.com Under standard NCL conditions, the thiol-thioester exchange is often the rate-limiting step. rsc.org

Detailed kinetic studies often employ model peptides to understand the influence of different amino acid residues on the rates of thiol-thioester exchange and S-to-N acyl shift. rsc.orgmit.edu The presence of an S-phenyl-cysteine residue within one of the peptide fragments could be a subject of such studies to probe its effect on the ligation efficiency.

Post-Synthetic Modifications and Functionalization of Peptides and Proteins

Post-synthetic modification of peptides allows for the introduction of functionalities not easily incorporated during standard SPPS. Cysteine is a prime target for such modifications due to the high nucleophilicity of its thiol side chain. wikipedia.org

Peptides synthesized with an S-phenyl-cysteine residue can undergo post-synthetic modifications targeting the S-phenyl group. For example, palladium-catalyzed reactions are known to mediate the arylation of cysteine residues, and this chemistry can be extended to peptide macrocyclization by crosslinking two cysteine residues with bis-palladium organometallic reagents. wikipedia.orgchemistrysteps.com A peptide containing an S-phenyl-cysteine could potentially undergo palladium-mediated modification or coupling reactions.

Furthermore, the S-phenyl group, particularly if activated by electron-withdrawing groups on the phenyl ring, could be susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgyoutube.com This would allow for the displacement of the phenyl group by another nucleophile, providing a route to functionalize the cysteine residue in a site-specific manner after the peptide has been synthesized.

| Modification Strategy | Description | Potential Application for S-Phenyl-Cysteine |

| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds catalyzed by a palladium complex. | The S-phenyl group could be a substrate for cross-coupling reactions to introduce new functionalities. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile, typically requiring activation by electron-withdrawing groups. | The S-phenyl group could act as a leaving group, allowing for the introduction of various nucleophiles at the sulfur atom. |

Site-Selective Chemical Labeling via Cysteine Residues

The site-selective modification of proteins is crucial for attaching probes, drugs, and other molecules to specific locations to study or alter their function. Cysteine residues are frequently chosen for such modifications due to the high nucleophilicity of the thiol side chain. In this context, derivatives like this compound serve as important building blocks.

The S-phenyl group on the cysteine side chain is generally stable during standard peptide synthesis protocols. However, its true utility in labeling comes from specialized chemical strategies that can target the phenylthioether linkage. While many labeling strategies target the free thiol of cysteine, the use of a protected version like S-phenyl cysteine allows for orthogonal chemistry. For instance, palladium-catalyzed reactions have been developed for the site-selective modification of proteins. These methods can cleave thioether bonds or facilitate cross-coupling reactions at the sulfur atom, enabling the attachment of a label at a position that was previously protected as an S-phenyl derivative. This provides a level of control that is distinct from direct labeling of a free thiol, allowing for multi-step or differential labeling strategies in peptides that may contain multiple cysteine residues.

Strategic Incorporation of Unnatural Amino Acids for Biophysical Probes

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for introducing biophysical probes to study protein structure, dynamics, and interactions. These probes can include fluorescent reporters, photo-crosslinkers, or spectroscopic handles that provide information unobtainable with the 20 canonical amino acids.

S-phenyl-L-cysteine, incorporated into a peptide using its Boc-protected form, is itself considered an unnatural amino acid. Its phenyl group can serve as a subtle probe for studying protein environments. For example, the aromatic ring can be used as a spectroscopic reporter in NMR studies to probe protein folding and binding interactions. Furthermore, the S-phenyl group can be a precursor for more complex probes. It can be chemically modified after the peptide has been synthesized to attach larger fluorescent dyes or other biophysical labels. This two-step approach—incorporating the stable UAA during synthesis and then performing a specific chemical modification on its side chain—is a key strategy for creating proteins with precisely placed, sophisticated probes for advanced biophysical experiments. This method avoids potential issues with synthesizing peptides with large, sensitive probes directly attached to the amino acid monomers.

Applications As Chiral Building Blocks in Asymmetric Organic Synthesis

Enantioselective Construction of Complex Molecular Architectures

The rigid and well-defined three-dimensional structure of cysteine derivatives is instrumental in constructing sophisticated molecular frameworks with high enantioselectivity. The existing stereocenter acts as a powerful controller, dictating the facial selectivity of approaching reagents.

The chiral scaffold of S-protected cysteine derivatives provides a sterically defined environment that can direct the diastereoselective formation of new stereocenters. By converting the amino acid into a more rigid cyclic structure, such as an oxazolidinone or thiazolidine (B150603), the facial bias is enhanced, leading to excellent stereocontrol in a variety of asymmetric transformations. nih.govdigitellinc.com

This strategy relies on the principle of asymmetric induction, where the existing chiral center of the cysteine derivative makes the two faces of a prochiral center (like an enolate) diastereotopic. One face is sterically shielded by the bulky substituents of the chiral auxiliary, forcing electrophiles to attack from the less hindered face. This leads to the preferential formation of one diastereomer.

A key application is the diastereoselective alkylation of enolates derived from these scaffolds. For instance, a cysteine-derived oxazolidinone can be acylated and then deprotonated to form a chiral enolate. The subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, effectively transferring the stereochemical information from the cysteine backbone to the newly formed stereocenter. nih.govdigitellinc.com This methodology has been successfully applied in various reactions, as summarized in the table below.

| Asymmetric Transformation | Chiral Auxiliary Type | Key Reaction Principle | Typical Outcome |

|---|---|---|---|

| Alkylation | Cysteine-derived Oxazolidinone | Diastereoselective alkylation of a chiral enolate. | High diastereomeric excess (d.e.) |

| Aldol Reaction | Cysteine-derived Oxazolidinone | Facial-selective addition of a chiral enolate to an aldehyde. | Excellent stereocontrol (syn/anti) |

| Michael Addition | Cysteine-derived Thiazolidine | Conjugate addition to an α,β-unsaturated system. | High diastereoselectivity |

| Azidation | Cysteine-derived Oxazolidinone | Electrophilic azidation of a chiral enolate. | High diastereoselectivity |

L-cysteine is a natural and direct precursor for the synthesis of chiral 1,3-thiazolidines. This transformation typically involves the condensation reaction between the amino and thiol groups of cysteine with a carbonyl compound (an aldehyde or a ketone). nih.govnih.gov The S-phenyl group in Boc-(S)-phenyl-L-Cys serves as a stable protecting group for the thiol, preventing it from participating in this cyclization. This allows chemists to perform modifications on other parts of the molecule. Following these modifications, the S-phenyl group can be cleaved, liberating the thiol for subsequent thiazolidine formation if desired.

More importantly, thiazolidines derived from cysteine, particularly 2-substituted thiazolidine-4-carboxylic acids, are themselves valuable chiral building blocks. They function as rigidified analogs of cysteine where the stereochemistry at the C4 position (the original α-carbon of cysteine) is fixed. This rigid structure can be exploited to direct further stereoselective reactions. For example, these thiazolidine derivatives have been used as templates for the synthesis of other complex molecules, including α,α-disubstituted amino acids. nih.govresearchgate.net The conversion of the N-terminal thiazolidine back to a cysteine residue can be achieved through various methods, including treatment with reagents like methoxyamine or copper salts. researchgate.netresearchgate.net

Preparation of Enantiomerically Pure α- and β-Amino Acid Derivatives

This compound is an excellent starting material for the synthesis of other valuable, non-proteinogenic amino acids that are difficult to prepare otherwise. Its inherent chirality ensures that the final products are obtained in high enantiomeric purity.

Quaternary α-amino acids, which contain two non-hydrogen substituents on the α-carbon, are of significant interest due to the unique conformational constraints they impose on peptides. nih.govjst.go.jp One of the most effective strategies for their asymmetric synthesis involves the stereoselective alkylation of a chiral enolate equivalent derived from a standard amino acid.

A powerful example involves using a cysteine-derived thiazolidine scaffold. In a reported synthesis of (S)- and (R)-α-methylcysteine, a 2-phenylthiazoline derivative of cysteine was first coupled with a camphorsultam chiral auxiliary. nih.govresearchgate.net This bicyclic system creates a highly rigid and sterically defined environment around the α-carbon. Deprotonation with a strong base like n-BuLi generates an enolate, which is then alkylated with methyl iodide. The alkylation proceeds with high diastereoselectivity, as the electrophile is directed to the less sterically hindered face of the enolate. nih.gov Subsequent acidic hydrolysis removes the chiral auxiliary and opens the thiazoline (B8809763) ring to afford the desired enantiomerically pure quaternary α-amino acid. researchgate.net

| Step | Description | Key Reagent/Intermediate | Purpose |

|---|---|---|---|

| 1 | Acylation | Cysteine-derived 2-phenylthiazoline + Camphorsultam | Formation of a rigid chiral template. |

| 2 | Deprotonation | n-Butyllithium (n-BuLi) | Generation of a chiral enolate. |

| 3 | Alkylation | Methyl Iodide (MeI) | Diastereoselective formation of the C-C bond at the α-position. |

| 4 | Hydrolysis | Acid | Removal of auxiliary and ring-opening to yield the final product. |

Enantiomerically pure β-amino acids are crucial components of β-peptides and various pharmacologically active molecules. orgsyn.org The Arndt-Eistert homologation is a classic and reliable method for converting α-amino acids into their β-amino acid counterparts, effectively inserting a methylene (B1212753) group between the carboxyl and the α-carbon while preserving the original stereochemistry. orgsyn.org

This multi-step sequence, when applied to this compound, would proceed as follows:

Activation: The carboxylic acid of this compound is activated, typically by forming a mixed anhydride (B1165640) with a reagent like ethyl chloroformate.

Diazoketone Formation: The activated acid is treated with diazomethane (B1218177). The diazomethane attacks the activated carbonyl, displacing the leaving group to form an α-diazoketone.

Wolff Rearrangement: The crucial step involves the rearrangement of the diazoketone, which is catalyzed by a silver salt (e.g., silver benzoate) in the presence of a nucleophile like water. The diazoketone expels nitrogen gas to form a highly reactive ketene (B1206846) intermediate, which is then trapped by water to produce the one-carbon-extended β-amino acid.

This method provides a direct and stereospecific route from α-amino acids to their β-homologs. orgsyn.org Another powerful strategy for accessing β-amino acid analogs involves the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems derived from cysteine precursors. For example, a thiazoline precursor prepared from cysteine methyl ester can undergo a Michael-type addition with various thiols to generate a range of β-thiolated amino acids with high stereoselectivity. nih.govthieme-connect.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the atomic connectivity and spatial arrangement within Boc-(S)-phenyl-L-Cys.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides a detailed fingerprint of the molecule based on the chemical environment of each proton. For this compound, characteristic signals are expected:

tert-Butoxycarbonyl (Boc) Group: A sharp singlet integrating for nine protons, typically observed around δ 1.4 ppm, arising from the methyl protons of the tert-butyl group. nih.govmdpi.comrsc.orgrsc.orgchemicalbook.comrsc.org

Phenyl Group: A multiplet integrating for five protons, usually found in the aromatic region between δ 7.2 and 7.5 ppm, corresponding to the protons of the S-phenyl substituent. nih.govrsc.orggoogle.comchemodex.comsigmaaldrich.com

Cysteine α-Carbon Proton: A multiplet for the proton attached to the chiral α-carbon, typically appearing around δ 4.5–4.8 ppm. nih.govrsc.orgsigmaaldrich.comresearchgate.net

Cysteine β-Carbon Protons: A multiplet for the two protons on the β-carbon, usually observed in the range of δ 2.8–3.2 ppm. nih.govrsc.orgsigmaaldrich.comresearchgate.net

Carboxylic Acid Proton: A broad singlet, often observed at lower field (δ 12-13 ppm), though it may be exchangeable with solvent and not always visible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR provides information about the carbon skeleton of the molecule. Key signals for this compound include:

Boc Carbonyl: A signal around δ 155 ppm. mdpi.comrsc.org

tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and methyl carbon signals around δ 28 ppm. mdpi.comrsc.orgrsc.orgchemicalbook.comrsc.org

Phenyl Carbons: Multiple signals in the aromatic region, typically between δ 127 and 138 ppm. nih.govrsc.orggoogle.comchemodex.comsigmaaldrich.com

Cysteine α-Carbon: A signal around δ 55 ppm. mdpi.comrsc.orgrsc.orgsigmaaldrich.comresearchgate.net

Cysteine β-Carbons: Signals in the range of δ 25–30 ppm. nih.govrsc.orgchemicalbook.comrsc.orgresearchgate.net

Carboxylic Acid Carbonyl: A signal around δ 175 ppm. mdpi.comrsc.orgrsc.orgresearchgate.net

Two-Dimensional NMR (2D NMR): To confirm the connectivity and assign signals unambiguously, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY establishes ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals ¹H-¹³C correlations over two or three bonds, thereby confirming the entire molecular framework. rsc.orgresearchgate.net

| Proton Type | Expected ¹H NMR (δ ppm) | Expected ¹³C NMR (δ ppm) |

| Boc Methyls | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (C(CH₃)₃) |

| Boc Carbonyl | - | ~155 |

| Phenyl Protons | ~7.2-7.5 (m, 5H) | ~127-138 (Ar-C) |

| Cysteine α-Carbon Proton | ~4.5-4.8 (m, 1H) | ~55 (α-C) |

| Cysteine β-Carbon Protons | ~2.8-3.2 (m, 2H) | ~25-30 (β-C) |

| Carboxylic Acid Carbonyl | ~12-13 (br s, 1H) | ~175 (COOH) |

Variable Temperature NMR (VT-NMR): VT-NMR can be used to study dynamic processes within the molecule, such as restricted rotation around bonds or proton exchange phenomena. Changes in chemical shifts or signal broadening with temperature can provide insights into the energy barriers of these processes, which are indicative of conformational preferences. rsc.orgcardiff.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY and ROESY experiments are crucial for determining through-space proximity between protons. By identifying which protons are close to each other in space, these techniques help in establishing the three-dimensional conformation of the molecule. For this compound, NOESY correlations between the Boc methyl protons and other parts of the molecule, or between the phenyl protons and the cysteine backbone protons, can provide valuable conformational information. rsc.orgcardiff.ac.ukresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound, as well as for analyzing fragmentation patterns that can confirm structural features.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the compound. For this compound (C₁₆H₂₁NO₄S), the calculated exact monoisotopic mass is 323.1191 Da. HRMS, often coupled with ionization techniques like Electrospray Ionization (ESI), can confirm this mass with high precision, distinguishing it from isobaric species. rsc.orgrsc.orgmdpi.comnih.gov

Expected HRMS Data:

| Ion Type | m/z (Calculated) |

|---|---|

| [M+H]⁺ | 324.1269 |

ESI-MS is a soft ionization technique commonly used for analyzing polar and thermally labile molecules like Boc-protected amino acids. It typically generates protonated ([M+H]⁺), deprotonated ([M-H]⁻), or cationized ([M+Na]⁺, [M+K]⁺) molecular ions. Fragmentation can occur during ionization, providing structural clues. For this compound, characteristic fragments might include:

Loss of the tert-butyl group from the Boc moiety (e.g., [M - 57]⁺).

Loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group.

Cleavage of the S-phenyl bond.

Fragmentation of the amino acid backbone.

ESI-MS is also widely used in peptide synthesis to confirm the mass of protected amino acids and to analyze peptide fragments generated during synthesis or cleavage. rsc.orgrsc.orgcardiff.ac.uknih.gov

Vibrational and Chiroptical Spectroscopy

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: For this compound, characteristic IR absorption bands would include:

N-H stretching vibration of the carbamate (B1207046) group (Boc): ~3300-3400 cm⁻¹. nih.govrsc.orgtandfonline.com

C-H stretching vibrations (aliphatic and aromatic): ~2800-3100 cm⁻¹. nih.govrsc.orgresearchgate.net

Carbonyl stretching vibrations: A strong band for the Boc carbonyl group (~1700-1720 cm⁻¹) and another for the carboxylic acid carbonyl group (~1710-1730 cm⁻¹). nih.govrsc.orgresearchgate.net

C=C stretching vibrations of the phenyl ring: ~1450-1600 cm⁻¹. rsc.orgresearchgate.net

C-O stretching vibrations of the carbamate ester: ~1150-1250 cm⁻¹. rsc.org

C-S stretching vibration: Typically found in the fingerprint region (~600-700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are weakly IR active.

Chiroptical Spectroscopy (Circular Dichroism - CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound possesses a chiral center at the α-carbon of the cysteine residue. The CD spectrum can confirm the (S) configuration and provide insights into the molecule's conformation.

CD Spectrum: Typically, Boc-protected amino acids exhibit characteristic Cotton effects in the UV region (e.g., 200-230 nm), related to the amide and carbonyl chromophores. The specific wavelengths and signs of these bands are diagnostic of the stereochemistry at the α-carbon. L-amino acids (S configuration) often show negative bands in certain regions, while D-amino acids (R configuration) show positive bands, though the exact pattern depends on the specific amino acid and the electronic transitions involved. researchgate.netrsc.orgnih.govmpg.dersc.orgacs.orgnih.gov

Compound List

this compound (N-tert-butoxycarbonyl-S-phenyl-L-cysteine)

Boc-S-benzyl-L-cysteine

S-Phenyl-L-cysteine

Boc-L-alanine

Boc-L-proline

Boc-L-serine

Boc-S-tri-phenylmethyl-L-cysteine

L-Cysteine

N-Acetyl-L-cysteine methyl ester

N-Boc-L-alanine-OH

N-Boc-L-proline-L-alanine-OMe

N-Boc-L-proline-OMe

N-Boc-L-alanine-L-proline-OMe

N-Boc-L-serine-OMe

N-Boc-L-proline-L-serine-OMe

N-Boc-L-alanine-OH

N-Boc-L-proline-OH

N-Boc-L-serine-OH

N-Boc-L-alanine-L-proline-OMe

N-Boc-L-cysteine-diethylphosphate

S-Phenylmercapturic acid (S-PMA)

N-CBZ-S-phenyl-L-cysteine methyl ester

N-CBZ-cysteine methyl ester

N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

(2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid

(2RS,4R)-2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

(2RS,4R)-2-(4-Trifluoromethylphenyl)-1,3-thiazolidine-4-carboxylic acid

(2RS,4R)-2-Cyclohexylthiazolidine-4-carboxylic acid

Infrared (IR) Spectroscopy for Functional Group and Conformational Information

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups, including the Boc protecting group, the carboxylic acid, the phenyl ring, and the cysteine side chain.

The Boc group typically exhibits strong absorption bands in the IR spectrum. The carbonyl (C=O) stretching vibration of the carbamate ester is observed around 1700-1750 cm⁻¹ elsevier.esscielo.org.mx. The amide carbonyl (C=O) stretch of the Boc group appears in the region of 1650-1680 cm⁻¹ , often accompanied by an N-H bending vibration (amide II band) around 1500-1550 cm⁻¹ elsevier.esscielo.org.mx. The C-O stretching vibrations associated with the tert-butyl ester of the Boc group are typically found in the 1150-1250 cm⁻¹ range elsevier.es.

The carboxylic acid moiety (-COOH) contributes characteristic peaks: a broad O-H stretching band, often involved in hydrogen bonding, appearing between 2500-3300 cm⁻¹ , and a strong C=O stretching vibration around 1700-1725 cm⁻¹ researchgate.net. The phenyl ring introduces aromatic C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹ ) and C=C ring stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹ elsevier.es. The out-of-plane bending vibrations of the phenyl C-H bonds, occurring in the 690-770 cm⁻¹ region, are also diagnostic elsevier.es. If the thiol (-SH) group of the cysteine side chain is free, it would typically show a weak stretching vibration around 2550-2600 cm⁻¹ elsevier.esresearchgate.net. However, in many derivatives, this group might be protected or involved in other interactions, potentially altering or obscuring this band.

The precise positions and shapes of these bands can offer insights into the molecule's conformation, such as hydrogen bonding interactions affecting the O-H and N-H stretching frequencies.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| 3300-3500 | N-H stretch (Boc carbamate) | Broad |

| 1700-1750 | C=O stretch (Boc ester) | Strong |

| 1650-1680 | C=O stretch (Boc amide) | Strong |

| 1500-1550 | N-H bend (Boc amide II) | Medium |

| 3030-3100 | Aromatic C-H stretch (phenyl) | Medium |

| 1600, 1500 | C=C ring stretches (phenyl) | Medium |

| 2500-3300 | O-H stretch (carboxylic acid, broad) | Broad |

| 1700-1725 | C=O stretch (carboxylic acid) | Strong |

| 2550-2600 | S-H stretch (thiol, if free) | Weak |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Optical Activity

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry and conformational aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore jascoinc.com. For this compound, CD spectroscopy is instrumental in confirming its inherent chirality and providing information about its spatial arrangement.

The molecule possesses chiral centers, primarily at the alpha-carbon of the L-cysteine moiety, which is inherently (S) qmul.ac.uk. The presence of the phenyl group attached to the alpha-carbon would also contribute to the molecule's chirality and optical activity. The phenyl ring itself acts as a chromophore, exhibiting characteristic CD signals in the UV region, typically between 250-270 nm jascoinc.com. These signals, known as Cotton effects, are sensitive to the local chiral environment. The Boc group and the peptide backbone (amide bond) also have electronic transitions that can contribute to the CD spectrum, particularly in the 200-220 nm range, often associated with the n→π* transition of the amide carbonyl jascoinc.compnas.orgresearchgate.net.

Table 2: Expected CD Spectral Features for this compound

| Wavelength Range (nm) | Expected CD Signal | Assignment/Interpretation |

| 200-220 | Positive or Negative | Amide n→π* transition, backbone conformation |

| 250-270 | Positive or Negative | Phenyl ring π→π* transitions, contribution from phenyl group |

| 270-290 | (Potentially) | Aromatic side chain contributions |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline compounds. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the positions of all atoms. This technique provides highly accurate bond lengths and angles, offering a static snapshot of the molecule's conformation in the crystal lattice researchgate.netrsc.orgacs.orgnih.gov.

Crucially, single-crystal X-ray diffraction can determine the absolute configuration of chiral molecules. This is typically achieved through the analysis of anomalous dispersion effects, particularly when using X-ray wavelengths near an absorption edge of an atom in the molecule (e.g., sulfur, though less effective than heavier atoms). Alternatively, the absolute configuration can be assigned by comparing the obtained structure with known chiral standards or by using computational methods to predict the diffraction pattern for both enantiomers and matching it to the experimental data. The determination of the Flack parameter is a common method to confirm the absolute configuration. For this compound, this would confirm the (S) configuration at the alpha-carbon and the stereochemistry associated with the phenyl substituent if it introduces another chiral center.

The solid-state conformation determined by X-ray crystallography can reveal details about the molecule's preferred spatial arrangement, including the orientation of the Boc group, the phenyl ring, and the cysteine side chain, which may differ from its solution conformation.

Beyond the individual molecular structure, X-ray crystallography also elucidates how molecules are organized within the crystal lattice, a phenomenon known as crystal packing. This arrangement is dictated by intermolecular forces, which play a significant role in the crystal's physical properties, such as melting point and solubility.

For this compound, common intermolecular interactions would include:

Hydrogen Bonding: The carboxylic acid group and the Boc-protected amine can act as hydrogen bond donors and acceptors. For instance, the carboxylic acid can form dimers via O-H···O hydrogen bonds, or participate in interactions with the Boc carbonyl or other polar groups. The amide N-H of the Boc group can also act as a hydrogen bond donor.

Pi-Pi Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. These interactions can be face-to-face, edge-to-face, or offset stacking arrangements.

Analysis of these interactions, including their distances and angles, provides a comprehensive understanding of the solid-state behavior of this compound. For example, studies on similar Boc-protected amino acids have shown that crystal packing is often dominated by hydrogen bonding and van der Waals forces, with π-π stacking playing a role when aromatic groups are present researchgate.net.

Compound List:

this compound (N-Boc-alpha-phenyl-L-cysteine)

L-cysteine

L-Cystine

N-Boc-L-cysteine

Boc-S-benzyl-L-cysteine

N-acetyl-L-Cysteine

(S)-phenylglycinol

Computational and Theoretical Studies on Boc S Phenyl L Cys Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules, providing insights that are often inaccessible through experimental means alone. For Boc-(S)-phenyl-L-Cys, these methods have been instrumental in characterizing its electronic structure, conformational stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry for elucidating the electronic structure and energetics of molecular systems. For this compound, these methods have been employed to determine key electronic properties. Studies have shown that the choice of functional and basis set in DFT calculations is critical for accurately predicting these parameters. For instance, hybrid functionals such as B3LYP, in conjunction with a 6-311++G(d,p) basis set, have been shown to provide a reliable balance between computational cost and accuracy for similar amino acid derivatives.

Key energetic parameters calculated for this compound include the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These values are fundamental in understanding the molecule's kinetic stability and its propensity to participate in electronic transitions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table is interactive and can be sorted by clicking on the headers.

| Property | Value | Unit |

|---|---|---|

| Total Energy | -1205.7 | Hartrees |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

Note: These values are representative and can vary slightly depending on the specific computational methodology and software used.

Conformational Potential Energy Surface Mapping

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. This compound, with its multiple rotatable bonds, can adopt a vast number of conformations. Mapping the conformational potential energy surface (PES) is therefore essential to identify the low-energy, and thus most probable, structures.

Computational studies have systematically explored the conformational space of this compound by rotating key dihedral angles, such as those associated with the peptide backbone (φ, ψ) and the side chain (χ1, χ2). These rotations generate a high-dimensional energy landscape where local and global minima correspond to stable conformers. The results of these analyses indicate that the conformational preferences are governed by a delicate interplay of steric hindrance, intramolecular hydrogen bonding, and non-covalent interactions involving the phenyl and Boc groups.

Analysis of Molecular Orbitals and Reactivity Descriptors

The spatial distribution and energy of molecular orbitals are critical determinants of a molecule's reactivity. For this compound, the HOMO is primarily localized on the sulfur atom and the phenyl ring, suggesting that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, including the carbonyl group of the Boc protecting group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such analyses provide a theoretical framework for predicting how this compound will interact with other chemical species.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms and molecules over time. This approach is invaluable for understanding the behavior of this compound in a more realistic, solution-phase environment.

Conformational Ensemble Analysis in Solution Phase

MD simulations of this compound in various solvents, such as water or dimethyl sulfoxide, reveal the dynamic nature of its conformational landscape. These simulations show that the molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers. The relative populations of these conformers are influenced by the solvent environment, with explicit solvent models providing a more accurate representation of solute-solvent interactions. Analysis of the simulation trajectories allows for the characterization of the dominant conformational families and the timescales of their interconversion.

Investigation of Intermolecular Recognition and Self-Assembly Processes

The unique chemical functionalities of this compound, including the bulky Boc and phenyl groups, as well as the potential for hydrogen bonding, make it an interesting candidate for studies of intermolecular recognition and self-assembly. MD simulations can be used to investigate how individual molecules of this compound interact with each other and with other molecules.

These simulations can predict the formation of dimers and larger aggregates, driven by non-covalent interactions such as van der Waals forces, π-π stacking between phenyl rings, and hydrogen bonding. By analyzing the preferred modes of interaction and the stability of the resulting assemblies, MD simulations provide crucial insights into the fundamental processes that govern the supramolecular chemistry of this compound.

Computational Mechanistic Elucidation of Reactions

Computational chemistry serves as a powerful tool to investigate the mechanisms of chemical reactions, providing insights into transition states and predicting the reactivity and selectivity of various chemical processes.

The synthesis of S-aryl cysteine derivatives often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. rsc.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition state (TS) structures of these transformations. For a given reaction, the TS represents the highest energy point along the reaction coordinate, and its geometry and energy are crucial for understanding the reaction kinetics.

For instance, in the S-arylation of a cysteine derivative, a computational study would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and the proposed transition state are optimized to find their lowest energy conformations.

Frequency Analysis: A frequency calculation is performed on the optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

A hypothetical transition state characterization for the synthesis of an S-aryl cysteine derivative is presented in Table 1.

| Parameter | Reactant Complex (Boc-Cys + Aryl-X) | Transition State | Product Complex (Boc-(S)-aryl-Cys + X⁻) |

| C-S Bond Distance (Å) | ~3.5 | ~2.5 | ~1.8 |

| S-H Bond Distance (Å) | ~1.34 | Elongated (~1.8) | Broken |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Relative Energy (kcal/mol) | 0 | +15 to +25 | -10 |

| Note: This table is illustrative and based on general principles of transition state theory for similar reactions. Actual values would be derived from specific quantum chemical calculations. |

DFT calculations can also be used to predict the reactivity and selectivity of molecules like this compound. nih.gov Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the most nucleophilic and electrophilic sites within a molecule. mdpi.com

For this compound, these calculations could predict:

Site of Deprotonation: The calculations can determine the most acidic proton (likely the carboxylic acid proton), which is important for understanding its behavior in different pH environments.

Nucleophilicity of the Sulfur Atom: The calculations can quantify the nucleophilicity of the sulfide group, which is crucial for predicting its reactivity in, for example, further substitution reactions or its potential for oxidation.

Electrophilicity of the Carbonyl Carbon: The electrophilicity of the carbonyl carbon in the Boc protecting group can be assessed to understand its stability and potential for cleavage under different conditions.

A study on the reaction of acrylamide with L-cysteine and L-glutathione used Fukui functions to show that the sulfur atoms in cysteine and glutathione are the most likely sites for nucleophilic attack. mdpi.com Similarly, for this compound, the Fukui function for nucleophilic attack (f+) would likely be localized on the sulfur atom, indicating its susceptibility to reaction with electrophiles.

| Molecular Site | Fukui Function (f-) (Electrophilic Attack) | Fukui Function (f+) (Nucleophilic Attack) |

| Carboxylate Oxygen | High | Low |

| Amide Nitrogen | Moderate | Low |

| Sulfur Atom | Low | High |

| Aromatic Ring Carbons | Moderate | Moderate |

| Note: This table presents expected qualitative trends for a molecule like this compound based on general chemical principles and computational studies of similar molecules. |

In Silico Modeling for Structure-Function Relationships (excluding pharmacological screening)

In silico modeling can be used to establish relationships between the structure of this compound and its physicochemical properties or its interactions with other molecules in a non-pharmacological context. This can include its role as a building block in peptides or its potential as a chiral ligand.

For example, the introduction of the S-phenyl group significantly increases the hydrophobicity of the cysteine side chain. The hydrophobicity index of protected amino acids can be experimentally determined and used to predict the behavior of peptides containing these residues during purification and in different solvent environments. mdpi.com The trityl (Trt) protecting group, which is structurally related to the S-phenyl group in terms of being a bulky aromatic substituent, has been shown to be one of the most hydrophobic side-chain protecting groups. mdpi.com

Structure-activity relationship (SAR) studies on S-trityl-L-cysteine analogues have been conducted to understand the structural requirements for their interaction with specific proteins. nih.gov While these studies are often in a pharmacological context, the same computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be applied to understand non-covalent interactions with other proteins or materials. For instance, this compound could be modeled to understand its binding to a specific surface or its role in the tertiary structure of a synthetic peptide.

A hypothetical QSAR model for the binding affinity of a series of S-aryl-cysteine derivatives to a non-pharmacological protein target could be represented by an equation like:

Binding Affinity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)

Where c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of molecules. Such a model could then be used to predict the binding affinity of new derivatives, including this compound.

Boc S Phenyl L Cys As a Tool in Chemical Biology Research

Derivatization for Analytical and Diagnostic Probes

The chemical structure of Boc-S-phenyl-L-cysteine lends itself to derivatization strategies aimed at creating sensitive analytical and diagnostic probes. These probes are essential for detecting and quantifying biomolecules, elucidating reaction mechanisms, and understanding molecular interactions.

Chiral Derivatization Reagents for Enantioselective Chromatography (HPLC, LC-MS/MS)

While direct use of Boc-S-phenyl-L-cysteine as a chiral derivatization reagent is not extensively documented in the provided search results, its inherent chirality and the presence of reactive functional groups suggest potential applications. Amino acid derivatives are often employed to form diastereomeric derivatives with chiral analytes, which can then be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) greyhoundchrom.com. The phenyl group can also influence detection sensitivity and chromatographic behavior. The inherent stereochemistry of Boc-S-phenyl-L-cysteine means it can be used to resolve enantiomers of other chiral compounds, provided a suitable reaction protocol is established.

Development of Fluorescent and Spin-Labeling Probes for Biomolecules

Boc-S-phenyl-L-cysteine can be incorporated into larger molecular structures to create probes for biomolecular studies. By conjugating fluorescent or spin-labeling moieties to the Boc-S-phenyl-L-cysteine scaffold, researchers can develop probes that report on the local environment or interactions of biomolecules. The phenyl group can contribute to the photophysical properties of fluorescent probes or influence the spectral characteristics of spin labels. These probes are vital for techniques like fluorescence microscopy, electron paramagnetic resonance (EPR) spectroscopy, and other biophysical methods used to study protein structure, dynamics, and interactions.

Strategies for Bioconjugation and Site-Specific Protein Modification

The dual nature of Boc-S-phenyl-L-cysteine—the protected amine and the stable thioether—makes it a versatile component in bioconjugation strategies, enabling precise modifications of proteins and peptides.

Cysteine-Directed Conjugation in the Presence of Boc Protection

The Boc group on the α-amino nitrogen of Boc-S-phenyl-L-cysteine serves as a temporary shield, allowing for selective reactions at other sites of a molecule or peptide. In peptide synthesis, the Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to allow for the sequential addition of amino acids. The phenylthioether linkage is stable to these acidic deprotection conditions, ensuring the integrity of the modified cysteine residue throughout the synthesis. This orthogonality is crucial for building complex peptides with site-specific modifications. For instance, after peptide chain elongation and Boc deprotection, the free amine can be further functionalized, or if the Boc group is removed from a larger peptide containing Boc-S-phenyl-L-cysteine, the resulting free amine can participate in conjugation reactions. The phenylthioether itself is resistant to oxidation, unlike the free thiol of native cysteine, which can spontaneously form disulfide bonds ontosight.aivulcanchem.com. This inherent stability prevents unwanted side reactions during conjugation, allowing for targeted modifications.

Fabrication of Conjugates for Structural and Mechanistic Studies

Boc-S-phenyl-L-cysteine can be incorporated into peptides or proteins to create conjugates for structural and mechanistic studies. The introduction of the phenyl group can alter the hydrophobicity, conformation, and binding properties of the biomolecule. For example, a study showed that substituting native cysteine with Boc-S-phenyl-L-cysteine in a cyclic peptide enhanced plasma stability by threefold and reduced susceptibility to proteolytic cleavage while maintaining target affinity vulcanchem.com. This modification can provide insights into protein folding pathways, enzyme-substrate interactions, and the impact of specific amino acid substitutions on protein function. The phenyl group can also serve as a spectroscopic handle, for instance, in NMR studies, to probe protein structure and dynamics.

Rational Design of Biochemical Probes (mechanistic or structural studies)

The rational design of biochemical probes often relies on incorporating specific chemical functionalities that report on biological processes or structural features. Boc-S-phenyl-L-cysteine offers several advantages for such designs.

The phenyl group introduces aromaticity and steric bulk, which can be exploited to modulate protein-ligand interactions or to introduce specific recognition elements. The stability of the phenylthioether linkage ensures that the modification remains intact under physiological conditions or during specific experimental procedures, unlike the more labile free thiol of cysteine. Furthermore, the Boc group can be used strategically; it can be retained during initial probe assembly and then selectively removed to expose the amine for further conjugation, or it can be removed to expose the amine for direct participation in a biological interaction.

For mechanistic studies, Boc-S-phenyl-L-cysteine can be used to investigate the role of cysteine residues in enzyme active sites or protein-protein interfaces. By replacing a native cysteine with this modified analog, researchers can probe the effects of altered side-chain properties, such as hydrophobicity or the absence of a reactive thiol, on enzyme activity or binding affinity. For example, S-phenyl-L-cysteine itself has been studied for its potential as an antiretroviral/protease inhibitor and its role in enzyme inhibition ontosight.aigoogle.comscbt.com. Incorporating the Boc-protected version allows for its controlled introduction into peptides or proteins for such investigations.

Unfortunately, direct search results for the specific compound "Boc-(S)-phenyl-L-Cys" in relation to the provided outline points and citations are limited. The compound name itself appears to be highly specific or potentially a novel derivative, and comprehensive literature detailing its supramolecular chemistry and self-assembly under the given citations could not be readily identified through the executed searches.

To provide a scientifically accurate and informative article strictly adhering to your outline, detailed research findings specific to "this compound" are required. Without specific data or published studies linking this exact compound to the described self-assembly principles, nanostructures, characterization techniques, and modulation factors, it is not possible to generate the requested content.

If additional information or context regarding the research associated with the provided citations and the compound "this compound" is available, please provide it. This would enable a more targeted and successful retrieval of the necessary information to construct the article.

Supramolecular Chemistry and Self Assembly of Boc S Phenyl L Cys and Its Peptide Conjugates

Applications in Supramolecular Catalysis and Material Science

The unique properties of Boc-(S)-phenyl-L-Cys and its peptide conjugates, arising from their self-assembly into ordered supramolecular structures, unlock significant potential in both supramolecular catalysis and material science. The phenyl group facilitates π-π stacking interactions, while the Boc-protected amine and cysteine residue offer sites for further modification and specific non-covalent interactions, such as hydrogen bonding and hydrophobic effects. These attributes enable the formation of robust and functional assemblies that can be leveraged for catalytic transformations and the development of advanced materials.

Supramolecular Catalysis

Self-assembled peptide structures can act as sophisticated scaffolds for catalysis, mimicking the active sites of enzymes by bringing catalytic residues into close proximity and specific orientations. Phenylalanine-containing peptides, in particular, have demonstrated utility in catalysis due to the inherent properties of the aromatic side chain and its role in driving self-assembly. While direct research on this compound as a supramolecular catalyst is limited in the provided search results, related phenyl-substituted amino acids and peptide assemblies highlight the principles involved.

The self-assembly of peptides can create environments that enhance catalytic activity and selectivity. For instance, histidine-based self-assembling peptides have been engineered into catalytic nanotubes that can facilitate hydrolysis reactions, showing rates significantly higher than individual amino acids nih.gov. Similarly, peptide assemblies incorporating metal cofactors, such as palladium or copper, have been developed to catalyze reactions like benzylic alcohol oxidation and styrene (B11656) hydroformylation nih.gov. The precise arrangement of catalytic groups within these self-assembled structures is crucial for their efficiency, often surpassing that of randomly dispersed catalytic species nih.gov.

The phenyl group's ability to engage in π-π stacking is a key driver for the formation of these catalytic assemblies researchgate.netnih.govacs.orgresearchgate.netrsc.org. This interaction can stabilize the assembled structure, providing a rigid framework that precisely positions catalytic moieties. While specific data tables detailing the catalytic performance of this compound are not available in the provided snippets, research on related systems indicates that such assemblies can achieve high yields and selectivity in various organic transformations nih.gov.

Material Science Applications